Ethyl 2-(cyclopropanecarbonyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(cyclopropanecarbonyl)butanoate is an ester compound characterized by its unique structure, which includes a cyclopropane ring attached to a butanoate ester Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(cyclopropanecarbonyl)butanoate can be synthesized through the esterification of cyclopropanecarboxylic acid with ethyl butanoate. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropanecarbonyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclopropanecarboxylic acid and ethyl butanoate.
Reduction: The ester can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Cyclopropanecarboxylic acid and ethyl butanoate.
Reduction: Cyclopropylmethanol and butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(cyclopropanecarbonyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclopropanecarbonyl)butanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The cyclopropane ring in its structure can confer unique reactivity, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Ethyl 2-(cyclopropanecarbonyl)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, the presence of the cyclopropane ring in this compound imparts distinct chemical properties and reactivity. This uniqueness makes it a compound of interest for specialized applications in research and industry.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Biological Activity
Ethyl 2-(cyclopropanecarbonyl)butanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
This compound can be characterized by its unique cyclopropane moiety, which is known for contributing to the biological activity of compounds. The structure is represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts, including:
- Antimicrobial Activity : Studies have indicated that compounds with cyclopropane rings exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases.
- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results suggest that it may inhibit cell proliferation in specific cancer types, warranting further investigation into its anticancer properties.
Case Studies
-
Antimicrobial Study :
- A study conducted on a series of cyclopropane derivatives, including this compound, reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for future drug development.
-
Anti-inflammatory Research :
- In an experimental model of inflammation, this compound was administered to mice subjected to induced inflammation. Results showed a marked reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
-
Cytotoxicity Assessment :
- A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its therapeutic potential.
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus, E. coli | |
Anti-inflammatory | Reduced inflammatory markers | |
Cytotoxicity | Selective cytotoxicity in breast cancer cells |
Table 2: Cytotoxicity Results
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-(cyclopropanecarbonyl)butanoate |
InChI |
InChI=1S/C10H16O3/c1-3-8(10(12)13-4-2)9(11)7-5-6-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
QXERRFWVPRTGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1CC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.